molecular formula C22H20N4O4 B11499975 N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11499975
M. Wt: 404.4 g/mol
InChI Key: INPPVQCMAKCOSD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of benzyl, pyrrole, and oxadiazole moieties, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyrrole derivatives.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions or via reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Modulate Gene Expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(13-18)29-2)14-23-21(27)22-24-20(25-30-22)16-5-7-17(8-6-16)26-9-3-4-10-26/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

INPPVQCMAKCOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)OC

Origin of Product

United States

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